![molecular formula C19H23N3O B2394215 N-(2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl)-4-methylbenzamide CAS No. 2320420-80-0](/img/structure/B2394215.png)
N-(2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl)-4-methylbenzamide
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Description
N-(2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl)-4-methylbenzamide, also known as DCPM, is a small molecule that has gained significant attention in the scientific community due to its potential therapeutic applications. DCPM is a selective antagonist of the cannabinoid receptor type 1 (CB1), which is a G protein-coupled receptor expressed in the central nervous system.
Scientific Research Applications
Synthesis and Structural Analysis
Research has delved into the synthesis of pyrazole derivatives, a category to which N-(2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl)-4-methylbenzamide belongs. For instance, the regioselective synthesis of 5-aminopyrazoles from reactions of amidrazones with activated nitriles demonstrates the versatility of pyrazole synthesis. This study utilized NMR spectroscopy and X-ray structural analysis to confirm the structure of synthesized compounds, providing insights into their potential applications in various domains, including material science and pharmacology (Aly et al., 2017).
Material Science and Catalysis
Another aspect of research focuses on the creation of metal complexes and their applications. For example, the synthesis and characterization of square-planar tetranuclear silver and gold clusters supported by a pyrazole-linked bis(N-heterocyclic carbene) ligand demonstrate the potential of pyrazole derivatives in forming complex metal structures. These complexes exhibit intense luminescence in the solid state, suggesting applications in materials science for creating luminescent materials or as catalysts in chemical reactions (Y. Z. and Wanzhi Chen, 2007).
Polymer Science
Furthermore, the synthesis of novel aromatic polyimides incorporating pyrazole derivatives has been explored. These polymers exhibit high solubility in organic solvents and thermal stability, making them suitable for advanced material applications, such as in electronics or as heat-resistant coatings (Butt et al., 2005).
Antimicrobial and Antitumor Activities
Research into heterocyclic compounds derived from pyrazole frameworks, including compounds similar to N-(2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl)-4-methylbenzamide, has shown promising antimicrobial and antitumor activities. This includes the synthesis of thiopyrimidine and thiazolopyrimidine derivatives starting from specific ketones, indicating the potential biomedical applications of such compounds (Hawas et al., 2012).
properties
IUPAC Name |
N-[2-(3,5-dicyclopropylpyrazol-1-yl)ethyl]-4-methylbenzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O/c1-13-2-4-16(5-3-13)19(23)20-10-11-22-18(15-8-9-15)12-17(21-22)14-6-7-14/h2-5,12,14-15H,6-11H2,1H3,(H,20,23) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ORBZOWKCOGPGHZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NCCN2C(=CC(=N2)C3CC3)C4CC4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl)-4-methylbenzamide |
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